1,1,1-Tributoxypentane
CAS No.: 62007-51-6
Cat. No.: VC3726727
Molecular Formula: C17H36O3
Molecular Weight: 288.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62007-51-6 |
|---|---|
| Molecular Formula | C17H36O3 |
| Molecular Weight | 288.5 g/mol |
| IUPAC Name | 1,1,1-tributoxypentane |
| Standard InChI | InChI=1S/C17H36O3/c1-5-9-13-17(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
| Standard InChI Key | YUIXLOBIXABLRJ-UHFFFAOYSA-N |
| SMILES | CCCCC(OCCCC)(OCCCC)OCCCC |
| Canonical SMILES | CCCCC(OCCCC)(OCCCC)OCCCC |
Introduction
Chemical Structure and Classification
Molecular Composition and Structure
1,1,1-Tributoxypentane would be classified as an orthoester, specifically a tributyl orthoester of valeric acid. Its structure would consist of a pentane backbone with three butoxy groups (OC₄H₉) attached to the central carbon atom at position 1. Drawing parallels with 1,1,1-Trimethoxypentane, it would have a similar core structure but with longer alkoxy chains .
The predicted molecular formula would be C₁₇H₃₆O₃, with a considerably higher molecular weight than its trimethoxy analog (C₈H₁₈O₃) due to the replacement of methoxy groups with butoxy groups.
Structural Relationship to Known Orthoesters
1,1,1-Tributoxypentane belongs to the same chemical family as 1,1,1-Trimethoxypentane (trimethyl orthovalerate), with the fundamental difference being the length of the alkoxy chains . This structural modification would significantly influence its physical properties and potential applications while maintaining similar core reactivity patterns.
Predicted Physical and Chemical Properties
Physical Properties
Based on established structure-property relationships and data from related compounds, the physical properties of 1,1,1-Tributoxypentane can be predicted as follows:
| Property | 1,1,1-Trimethoxypentane (Reference) | 1,1,1-Tributoxypentane (Predicted) |
|---|---|---|
| Physical state | Clear colorless liquid | Clear colorless liquid |
| Boiling point | 164-166°C | >250°C |
| Density | 0.941 g/mL at 25°C | 0.86-0.89 g/mL |
| Refractive index | 1.408-1.41 | 1.42-1.45 |
| Flash point | 41°C | >85°C |
| Solubility | Slightly soluble in chloroform and methanol | Enhanced solubility in non-polar solvents; reduced water solubility |
| Stability | Unstable in acidic solution | Unstable in acidic solution |
The longer alkoxy chains in 1,1,1-Tributoxypentane would likely result in increased molecular weight, higher boiling point, and enhanced lipophilicity compared to 1,1,1-Trimethoxypentane .
Chemical Reactivity
As an orthoester, 1,1,1-Tributoxypentane would exhibit characteristic reactivity patterns:
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Hydrolysis: Would undergo acid-catalyzed hydrolysis to eventually yield valeric acid and butanol
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Moisture sensitivity: Would require storage under anhydrous conditions, similar to 1,1,1-Trimethoxypentane which is documented as moisture-sensitive
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Transesterification: Would participate in transesterification reactions with alcohols under appropriate conditions
Synthesis Approaches
Reaction Conditions and Considerations
The synthesis would likely require:
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Anhydrous conditions to prevent premature hydrolysis
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Acid catalysis for transesterification approaches
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Careful temperature control during reaction and distillation
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Purification techniques similar to those employed for 1,1,1-Trimethoxypentane
Comparative Analysis with Related Compounds
Structural Homologs
While 1,1,1-Tributoxypentane would share fundamental characteristics with its trimethoxy analog, the extended alkoxy chains would introduce significant differences:
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Enhanced steric hindrance around the central carbon
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Modified electron donation effects from the alkoxy groups
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Altered hydrophobic interactions in solution
Functional Group Analysis
The orthoester functionality in 1,1,1-Tributoxypentane represents a unique structural motif with specific reactivity patterns that distinguish it from other functional groups like acetals, ketals, and esters. This functionality would be retained from its trimethoxy analog, though with modified kinetic properties .
Predicted Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Characteristics
Based on structural analysis, the predicted ¹H NMR spectral features would include:
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Multiple signals corresponding to the butoxy chains (0.8-1.6 ppm)
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Signals representing the pentane backbone (0.8-2.0 ppm)
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Distinctive signals for the methylene groups adjacent to oxygen atoms (3.3-3.6 ppm)
Infrared Spectroscopy Features
Key predicted IR absorption bands would include:
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C-H stretching vibrations (2800-3000 cm⁻¹)
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C-O stretching vibrations (1000-1300 cm⁻¹)
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Absence of carbonyl stretching bands that would be present in esters or acids
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